Human KMO Potency: GSK 366 IC50 = 2.3 nM vs. GSK065 (C1) IC50 = 6.0 nM
GSK 366 demonstrates 2.6-fold higher potency against human KMO compared to its structural analog GSK065 (C1), which emerged from the same structure-guided optimization campaign [1]. Both compounds are type II inhibitors that bind to the substrate site and prevent NADPH association, but GSK 366 achieves greater potency due to optimized interactions within the active site [2]. This potency advantage translates to lower compound concentrations required to achieve equivalent target engagement.
| Evidence Dimension | Human KMO inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 2.3 nM |
| Comparator Or Baseline | GSK065 (C1): 6.0 nM |
| Quantified Difference | 2.6-fold higher potency (lower IC50) for GSK 366 |
| Conditions | Recombinant human KMO enzyme assay |
Why This Matters
Lower IC50 enables reduced compound consumption, minimized vehicle effects, and broader dynamic range for dose-response studies.
- [1] Hutchinson JP, Rowland P, Taylor MR, et al. Structural and mechanistic basis of differentiated inhibitors of the acute pancreatitis target kynurenine-3-monooxygenase. Nat Commun. 2017;8:15827. Table 1: IC50 values for GSK065 and GSK366. View Source
- [2] Hutchinson JP, Rowland P, Taylor MR, et al. Structural and mechanistic basis of differentiated inhibitors of the acute pancreatitis target kynurenine-3-monooxygenase. Nat Commun. 2017;8:15827. View Source
